molecular formula C7H6ClNO2 B146360 3-Nitrobenzyl chloride CAS No. 619-23-8

3-Nitrobenzyl chloride

Cat. No. B146360
CAS RN: 619-23-8
M. Wt: 171.58 g/mol
InChI Key: APGGSERFJKEWFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitrobenzyl chloride is a chemical compound that is part of the nitrobenzyl family. It is structurally characterized by a benzene ring substituted with a nitro group and a benzyl chloride. This compound is often used in organic synthesis and has been studied for its potential as a bioreductive alkylating agent.

Synthesis Analysis

The synthesis of related compounds, such as 2'- and 3'-O-(o-Nitrobenzyl) derivatives of various nucleosides, has been achieved through the treatment with o-nitrophenyldiazomethane. This process involves the initial formation of N-acylated nucleosides followed by reaction with the diazomethane derivative and subsequent deprotection steps to yield the desired nitrobenzyl nucleosides .

Molecular Structure Analysis

The molecular structure of nitrobenzyl derivatives has been analyzed using various spectroscopic techniques. Ultraviolet, nuclear magnetic resonance (NMR), and circular dichroism (CD) spectroscopy have been employed to study the physical properties of these compounds. It was found that the 2'-substituted isomers of the nitrobenzyl nucleosides tend to have more stacked structures compared to the 3'-isomers, indicating differences in spatial arrangement due to the position of substitution .

Chemical Reactions Analysis

Chemical and electrochemical reduction of o- and p-nitrobenzyl chlorides has been shown to activate these compounds, leading to the formation of reactive intermediates. Upon one-electron reduction, nitrobenzyl radicals are generated, which can either dimerize or react with nucleophiles such as morpholine to form adducts. The study of these reactions provides insight into the reactivity and potential applications of nitrobenzyl chlorides in the formation of bioreductive alkylating agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzyl derivatives are influenced by their molecular structure. The presence of the nitro group and the benzyl chloride moiety imparts certain reactivity patterns, such as susceptibility to reduction and the ability to form radicals and adducts. The spectroscopic analysis of these compounds aids in understanding their behavior in various chemical environments and their potential use in synthetic applications .

Scientific Research Applications

Polymer Synthesis and Characterization

3-Nitrobenzyl chloride derivatives play a significant role in polymer science. A study by Sobolčiak et al. (2013) demonstrated the synthesis of a novel cationic polymer using a derivative of 3-nitrobenzyl chloride. This polymer exhibits photolabile properties, transforming to a zwitterionic form upon irradiation at 365 nm. It's been applied in DNA condensation and release, and exhibited switchable antibacterial activity, making it relevant in biotechnology and material science applications (Sobolčiak et al., 2013).

Biochemical Studies

3-Nitrobenzyl derivatives have been utilized in biochemical research, particularly as photolabile protecting groups. McCray et al. (1980) discussed the synthesis of "caged ATP" using 2-nitrobenzyl derivatives, highlighting its potential for structural and kinetic studies in biological systems (McCray et al., 1980).

Chemical Interactions and Reactions

The study of nitrobenzyl chlorides, including 3-nitrobenzyl chloride, in various reactions is significant in understanding chemical dynamics. Moreno et al. (1986) explored the aerobic and anaerobic reduction of o-, m-, and p-nitrobenzyl chlorides, providing insights into the formation of nitrobenzyl radical metabolites and their interactions with oxygen and other elements (Moreno et al., 1986).

RNA and DNA Synthesis

The o-nitrobenzyl group, a derivative of 3-nitrobenzyl chloride, has been employed in nucleic acid research. Ohtsuka et al. (1974) utilized this group in the synthesis of ribooligonucleotides, demonstrating its utility in protecting hydroxyl functions in nucleic acid chemistry (Ohtsuka et al., 1974).

Analytical Chemistry

3-Nitrobenzyl derivatives are significant in enhancing detection in liquid chromatography-mass spectrometry. Higashi et al. (2006) described a method for determining estrogens in biological fluids using a 4-nitrobenzenesulfonyl chloride derivative, showcasing its applications in analytical and bioanalytical chemistry (Higashi et al., 2006).

Safety And Hazards

3-Nitrobenzyl chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective equipment such as dust masks, eyeshields, and gloves should be worn when handling this compound .

Future Directions

While specific future directions for 3-Nitrobenzyl chloride are not mentioned in the search results, it is known that direct nucleophilic substitution of alcohols is a key green chemistry research area . This suggests that future research could focus on developing greener methodologies for reactions involving compounds like 3-Nitrobenzyl chloride.

properties

IUPAC Name

1-(chloromethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGGSERFJKEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4025743
Record name 3-Nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

M-nitrobenzyl chloride is a yellow to brown solid. (NTP, 1992), Pale yellow solid; [HSDB] Tan or yellow crystalline solid; [MSDSonline]
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name alpha-Chloro-m-nitrotoluene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/3583
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

343 to 361 °F at 30-35 mmHg (NTP, 1992), 175-183 °C @ 30-35 MM HG
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-CHLORO-M-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SOL IN ALCOHOL, ETHER, BENZENE, ACETIC ACID; VERY SOL IN ETHYL ACETATE, ACETONE
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-CHLORO-M-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

3-Nitrobenzyl chloride

Color/Form

PALE YELLOW NEEDLES FROM PETROLEUM ETHER

CAS RN

619-23-8
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Nitrobenzyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=619-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Chloro-m-nitrotoluene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Nitrobenzyl chloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9802
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1-(chloromethyl)-3-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Nitrobenzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-chloro-3-nitrotoluene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name M-NITROBENZYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJL133898O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALPHA-CHLORO-M-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

113 to 117 °F (NTP, 1992), 45-47 °C
Record name M-NITROBENZYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20763
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name ALPHA-CHLORO-M-NITROTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2680
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

m-Nitro-benzyl alcohol was prepared by subjecting m-nitro-benzaldehyde to the Cannizarro Reaction at 45° C., with an aqueous formalin solution and potassium hydroxide. The m-nitro-benzyl alcohol was reacted with thionyl chloride to form m-nitro-benzyl chloride (m.p. 45° C.). By refluxing m-nitro-benzyl chloride with sodium cyanide in aqueous-ethanolic solution for five hours in the presence of potassium iodide, m-nitro-benzyl cyanide (m.p. 58° C.) was prepared which was subsequently hydrolized by boiling with concentrated hydrochloric acid to form m-nitrophenyl-acetic acid. The m-nitrophenyl-acetic acid thus obtained was then converted into 1-(m-nitro-phenyl)-propanone-(2), m.p. 62° C., by the method of Shtacker et al, J. Med. Chem. 15, 1174 (1972), and the 1-(m-nitro-phenyl)-propanone-(2) was reduced in water with nascent hydrogen generated by iron powder and concentrated hydrochloric acid, followed by 3 hours' stirring. The reduction product, 1-(m-amino-phenyl)-propanone-(2), was recovered from the reaction mixture by extraction with ether. Since the product thus obtained was not distillable without decomposition, it was purified via its oxalate, m.p. 127°-129° C., which was prepared by dissolving the base in acetonitrile and adding oxalic acid to the solution. By adding aqueous sodium hydroxide to the oxalate and extracting the aqueous mixture with ether, the free base was again obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitrobenzyl chloride
Reactant of Route 2
Reactant of Route 2
3-Nitrobenzyl chloride
Reactant of Route 3
Reactant of Route 3
3-Nitrobenzyl chloride
Reactant of Route 4
Reactant of Route 4
3-Nitrobenzyl chloride
Reactant of Route 5
Reactant of Route 5
3-Nitrobenzyl chloride
Reactant of Route 6
Reactant of Route 6
3-Nitrobenzyl chloride

Citations

For This Compound
139
Citations
H Jensen, K Daasbjerg - Acta Chemica Scandinavica, 1998 - researchgate.net
… For the radical anions of 9-chloroanthracene and 3-nitrobenzyl chloride the logarithm of the … reaction between 3nitrobenzyl anion and 3-nitrobenzyl chloride is to an even higher extent …
Number of citations: 28 www.researchgate.net
TJ Connolly, A Constantinescu, TS Lane… - … process research & …, 2005 - ACS Publications
… 3-Nitrobenzyl chloride was only available with a lead time of 12−16 weeks and a cost of ca. … 3-Nitrobenzyl chloride was only available with a lead time of 12−16 weeks and a cost of ca. …
Number of citations: 16 pubs.acs.org
JG Kim, YK Song, YH Jo, MR Yu, HW Ju… - Bulletin of the Korean …, 2011 - Citeseer
… (4-Fluoro-3-nitrophenyl)acetonitrile (4) was synthesized from 1 via 4-fluoro-3-nitrobenzyl chloride intermediate or 4fluoro-3-nitrobenzyl bromide intermediate (Scheme 1). The …
Number of citations: 6 citeseerx.ist.psu.edu
AA Harutyunyan - Russian Journal of Organic Chemistry, 2016 - Springer
… Abstract—A number of nitrogen heterocycles reacted with 4-methoxy-3-nitrobenzyl chloride … of 2-sulfanylpyrimidines, in particular with 4-methoxy-3-nitrobenzyl chloride (1) [4] which was …
Number of citations: 5 link.springer.com
B Singh - Synthetic Communications, 1978 - Taylor & Francis
… , 3-nitrobenzyl chloride was converted to 3-nitrophenylaceto-nitrile which was hydrolyzed to 3-nitrophenylacetic acid in 38% yield. The utility of this method for making large quantities of …
Number of citations: 5 www.tandfonline.com
A McCoubrey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… NN-Diethyl-4-methoxy3-nitrobenzylamine, readily obtained from 4-methoxy-3-nitrobenzyl chloride and diethylamine, was easily reduced to the amine (contrast the difficult reduction of 4-…
Number of citations: 10 pubs.rsc.org
R Kalir, M Fridkin, A Patchornik - European Journal of …, 1974 - Wiley Online Library
… Insoluble (4-hydroxy-3-nitr0)benzylated polystyrene (PHNB) was prepared by reacting 4-hydroxy-3-nitrobenzyl chloride with copolystyrene-2/,-divinylbenzene in the presence of …
Number of citations: 79 febs.onlinelibrary.wiley.com
DG Grohmann, BA Hathaway - Molbank, 2006 - mdpi.com
… A mixture of 3-nitrobenzyl chloride (6.868 g, 40.03 mmoles), thiophenol (4.453 g, 40.42 mmoles), and potassium carbonate (5.585 g, 40.41 mmoles) were placed in a round bottom flask …
Number of citations: 1 www.mdpi.com
SB Hanna, Y Iskander, Y Riad - Journal of the Chemical Society …, 1961 - pubs.rsc.org
… Benzyl chloride (bp 66-67"/16 mm.), 3-nitrobenzyl chloride (mp 45.5"), P-nitrobenzyl chloride (mp 72.5"), 2-nitrobenzyl chloride (mp 49.5"), 2,4-… 3-nitrobenzyl chloride, 4.35 x …
Number of citations: 26 pubs.rsc.org
D He, F Li, S Xia, F Liu, Y Xiong, Q Zhang - Chinese Journal of Polymer …, 2014 - Springer
… After 3-nitrobenzyl chloride and N-methylimidazole completely dissolved in absolute ethyl alcohol, the reaction mixture was refluxed at 50 C for 12 h under the high purity argon (99.99%…
Number of citations: 3 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.